molecular formula C6H9BrO3 B152168 2-Acetoxyisobutyryl bromide CAS No. 40635-67-4

2-Acetoxyisobutyryl bromide

Cat. No. B152168
CAS RN: 40635-67-4
M. Wt: 209.04 g/mol
InChI Key: OOKAXSHFTDPZHP-UHFFFAOYSA-N
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Description

2-Acetoxyisobutyryl bromide is a chemical compound that has been the subject of various analytical studies to determine its concentration and purity in samples. It is a compound that can be pre-derivatized and analyzed using different chromatographic techniques.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 2-acetoxyisobutyryl bromide, related compounds such as α-acetoxyisobutyryl chloride have been synthesized and used in the transformation of pseudouridine, indicating that similar methods could potentially be applied to 2-acetoxyisobutyryl bromide .

Molecular Structure Analysis

The molecular structure of 2-acetoxyisobutyryl bromide is not directly analyzed in the provided papers. However, the structure of a related compound, 2-bromoacetoxybenzoic acid, has been determined, showing a close structural analog to aspirin with a rotationally disordered bromine atom . This suggests that 2-acetoxyisobutyryl bromide may also exhibit interesting structural features worthy of investigation.

Chemical Reactions Analysis

The papers do not provide detailed chemical reactions specifically involving 2-acetoxyisobutyryl bromide. However, the use of related brominated compounds in the synthesis of other molecules, such as bromo[1-14C]acetyl-CoA, indicates that 2-acetoxyisobutyryl bromide could potentially be used in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetoxyisobutyryl bromide can be inferred from its determination using reverse high-performance liquid chromatography (Re-HPLC) and gas chromatography (GC) with pre-derivatization. The compound exhibits good linearity in its detection with high correlation coefficients (r > 0.999) and has been successfully quantified in samples with high recovery rates and low relative standard deviations (RSD), indicating its stability under the analytical conditions .

Scientific Research Applications

Chromatographic Analysis

  • Gas Chromatography with Pre-derivatization : A method involving pre-esterification for determining 2-acetoxyisobutyryl bromide using gas chromatography has been developed. This technique shows high linearity and accuracy, proving useful for analyzing samples containing 2-acetoxyisobutyryl bromide (Zhong Ai-guo, 2007).
  • Reverse High-Performance Liquid Chromatography (Re-HPLC) : Another method using Re-HPLC for determining 2-acetoxyisobutyryl bromide has been established. It also demonstrates good linearity under specific conditions and has been successfully applied for sample analysis (Pan Fu-you, 2006).

Synthesis and Applications in Chemistry

  • Synthesis of Triazole Nucleoside Derivatives : 2-Acetoxyisobutyryl bromide has been used in synthesizing novel triazole nucleoside derivatives. These compounds have potential applications in treating various diseases and in drug development (Zicheng Li et al., 2003).
  • Carbohydrate Radical Research : The compound has been used in studying carbohydrate radicals, specifically in the generation and analysis of maltosyl and 2-deoxymaltos-2-yl radicals (A. Alberti et al., 2000).
  • Surface-Initiated Atom Transfer Radical Polymerization : In textiles, 2-acetoxyisobutyryl bromide has been utilized for surface-initiated atom transfer radical polymerization, notably in enhancing the antibacterial properties of cotton fabric (T. Xing et al., 2013).

Biochemical and Environmental Studies

  • Fluorescent Probe Development : It's used in the design of fluorescent probes for detecting hydrazine in biological and water samples. This demonstrates its utility in environmental monitoring and potentially in medical diagnostics (Meiqing Zhu et al., 2019).
  • Secondary Metabolites Research : Research involving 2-acetoxyisobutyryl bromide has contributed to the isolation and identification of secondary metabolites from Talaromyces verruculosus, a fungus, with antimicrobial activities (Fang Miao et al., 2012).

Proteomics

  • Post-Translational Modification Studies : It plays a role in identifying lysine 2-hydroxyisobutyrylation in proteomics research, crucial for understanding disease mechanisms and drug development (Wenzheng Bao et al., 2021).

Safety And Hazards

2-Acetoxyisobutyryl bromide is classified as a skin corrosive (Category 1B), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1-bromo-2-methyl-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKAXSHFTDPZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369215
Record name 2-Acetoxyisobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxyisobutyryl bromide

CAS RN

40635-67-4
Record name 2-(Acetyloxy)-2-methylpropanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40635-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxyisobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromocarbonyl-1-methylethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
TC Jain, AF Russell, JG Moffatt - The Journal of Organic …, 1973 - ACS Publications
… We have previously found that chloro compounds are generally unsuited for this purpose and accordingly studied the reaction of tubercidin with 2acetoxyisobutyryl bromide (lb).1 As in …
Number of citations: 70 pubs.acs.org
AF Russell, S Greenberg, JG Moffatt - Journal of the American …, 1973 - ACS Publications
The reactions of adenosine with 2-acetoxyisobutyryl chloride, and the corresponding acyl bromide, give 9-(2-0-acetyl-3-deoxy-3-halo-/3-D-xylofuranosyl)-and 9-(3-0-acetyl-2-deoxy-2-…
Number of citations: 133 pubs.acs.org
TC Jain, ID Jenkins, AF Russell… - The Journal of …, 1974 - ACS Publications
… a sample previously prepared by acidic hydrolysis of the corresponding 5'-0-(2,5,5-trimethyl-l,3-dioxolan-4-on-2-yl) derivative obtained from adenosine and 2-acetoxyisobutyryl bromide.…
Number of citations: 94 pubs.acs.org
Z Li, S Chen, N Jiang, G Cui - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
… 82% yield,Citation[5] 2-acetoxyisobutyryl bromide was prepared from 2-acetoxyisobutyric acid … Herein we adopted an improved method, 2-acetoxyisobutyryl bromide was prepared from …
Number of citations: 14 www.tandfonline.com
P Franchetti, L Cappellacci, G Cristalli… - Nucleosides & …, 1991 - Taylor & Francis
… The reaction of 3-deazaadenosine (3) with 2-acetoxyisobutyryl bromide yielded a mixture of cis and trans 2',3'-halo acetates which was convertcd into olefinic nucleoside (1) on …
Number of citations: 11 www.tandfonline.com
최문주 - 2011 - dspace.ewha.ac.kr
… Treatment with 2-acetoxyisobutyryl bromide gave the bromoacetate which was then treated with NaN3 to give the azido derivatives and its regioisomer. On the other hand, LiN3 was …
Number of citations: 0 dspace.ewha.ac.kr
E Dorland, P Serafinowski - Synthesis, 1992 - thieme-connect.com
… the finding that the reaction of 2-acetoxyisobutyryl bromide (1-… the reaction of 2-acetoxyisobutyryl bromide with nucleosides … to react with 2-acetoxyisobutyryl bromide in nitromethane at …
Number of citations: 8 www.thieme-connect.com
HB Wood, B Ganem - Journal of the American Chemical Society, 1990 - ACS Publications
… In the event, reaction of (-)-5 with 2-acetoxyisobutyryl bromide (CH3CN, 0 C, 30 min) furnished irons-bromoacetate 7 in 76-85% yield (eq 2). NMR decoupling studies on 7 confirmed its …
Number of citations: 27 pubs.acs.org
L Zhang, Z Cui, B Zhang - Helvetica chimica acta, 2003 - Wiley Online Library
… , when treated with 2-acetoxyisobutyryl bromide to yield 2'O-… adenosine with 2-acetoxyisobutyryl bromide (AcOCMe2COBr… adenosine with 2-acetoxyisobutyryl bromide was performed …
Number of citations: 28 onlinelibrary.wiley.com
H Huang, CK Chu - Synthetic Communications, 1990 - Taylor & Francis
… uridine and 5-methyluridine utilizing 2-acetoxyisobutyryl bromide or acetyl bromide as a part of their efforts to develop an efficient synthetic method for 3'deoxy-2',3'-didehydrothymidine. …
Number of citations: 15 www.tandfonline.com

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